4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
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Overview
Description
4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a complex organic compound that features a phthalazine core, a trifluoromethyl group, and a piperidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperidine Sulfonyl Moiety: This step involves the sulfonylation of the piperidine ring, which can be achieved using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl moiety, converting them into amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while nitration of the aromatic rings would introduce nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl moiety and the trifluoromethyl group are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine: shares similarities with other phthalazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine sulfonyl moiety and the trifluoromethyl group enhances its potential as a pharmacologically active compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C27H25F3N4O2S |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
InChI |
InChI=1S/C27H25F3N4O2S/c1-18-12-13-19(16-24(18)37(35,36)34-14-5-2-6-15-34)25-22-10-3-4-11-23(22)26(33-32-25)31-21-9-7-8-20(17-21)27(28,29)30/h3-4,7-13,16-17H,2,5-6,14-15H2,1H3,(H,31,33) |
InChI Key |
IJIBLYDMQIDFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
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